molecular formula C4H9N B142157 Pyrrolidine-2,2,3,3,4,4,5,5-d8 CAS No. 212625-79-1

Pyrrolidine-2,2,3,3,4,4,5,5-d8

Cat. No.: B142157
CAS No.: 212625-79-1
M. Wt: 79.17 g/mol
InChI Key: RWRDLPDLKQPQOW-SVYQBANQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2,2,3,3,4,4,5,5-d8 typically involves the deuteration of pyrrolidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using distillation or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2,2,3,3,4,4,5,5-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

Scientific Research Applications

Pyrrolidine-2,2,3,3,4,4,5,5-d8 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms enhance the stability and alter the reaction kinetics, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRDLPDLKQPQOW-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479975
Record name Pyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212625-79-1
Record name Pyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 212625-79-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 2
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 3
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 4
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 5
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 6
Pyrrolidine-2,2,3,3,4,4,5,5-d8

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